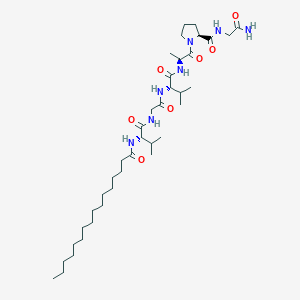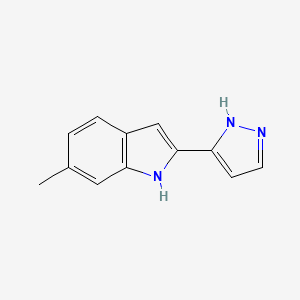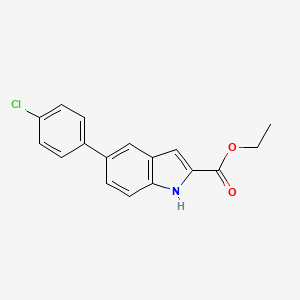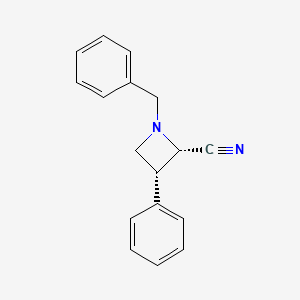![molecular formula C18H12F3N3 B14230526 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)- CAS No. 824968-35-6](/img/structure/B14230526.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)- is a heterocyclic compound that features a unique structure combining pyrazole and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of 1 with 4-octyne and 3-hexyne in water has been reported to yield pyrazolo[5,1-a]isoquinolines in excellent yields . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity on a larger scale.
Análisis De Reacciones Químicas
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a fluorescent sensor and its biological activities . Additionally, it has applications in the development of new pharmaceuticals and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)- can be compared with other similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles . These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)- lies in its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its properties and applications.
Propiedades
Número CAS |
824968-35-6 |
|---|---|
Fórmula molecular |
C18H12F3N3 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
3-methyl-5-phenyl-9-(trifluoromethyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H12F3N3/c1-10-15-17(24-23-10)14-12(8-5-9-13(14)18(19,20)21)16(22-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,23,24) |
Clave InChI |
VDSZDDXRKVRJMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)

![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)


![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
